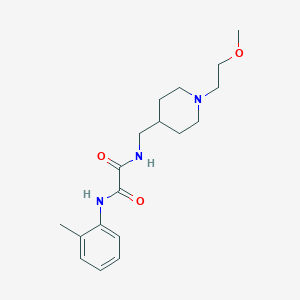![molecular formula C19H25ClN2O2 B2458249 1-[(3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride CAS No. 2418596-39-9](/img/structure/B2458249.png)
1-[(3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride is a compound that has attracted significant interest in various fields due to its unique structure and properties. This compound features a naphthalene ring fused with a pyrrolidine ring, adorned with an ethoxy group and an aminomethyl side chain, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[(3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride typically involves multi-step processes. One common method begins with the preparation of the pyrrolidine ring, followed by the introduction of the naphthalene moiety through a series of coupling reactions. These steps might involve:
Starting materials: : Commercially available or specially synthesized precursors.
Reaction conditions: : Controlled temperature and pH, often under inert atmosphere to prevent oxidation.
Catalysts and reagents: : Palladium-based catalysts for coupling reactions, reducing agents like sodium borohydride for reduction steps, and ethylating agents for introducing the ethoxy group.
Industrial Production Methods: : For large-scale production, the synthesis may be optimized to ensure cost-effectiveness and high yield. This might involve using more accessible starting materials, optimizing reaction times and conditions, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: : 1-[(3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride can undergo several types of reactions:
Oxidation: : Reacting with oxidizing agents like potassium permanganate to form corresponding naphthoquinones.
Reduction: : Reduction with hydrogen in the presence of palladium to alter the naphthalene structure.
Substitution: : Nucleophilic substitution reactions where the aminomethyl group may be modified.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or alkaline media.
Reduction: : Hydrogen gas with palladium/carbon catalyst under atmospheric pressure.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products: : The major products will depend on the specific reactions performed. For example, oxidation would yield quinones, while reduction might produce dihydro derivatives.
Scientific Research Applications
Chemistry: : This compound serves as a building block in organic synthesis, contributing to the creation of more complex molecules for pharmaceuticals and other applications.
Biology and Medicine:
Industry: : Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties, useful in the creation of sensors or electronic devices.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The aminomethyl and naphthalene groups play crucial roles in binding to these targets, potentially modulating their activity. This interaction can alter signal transduction pathways, resulting in therapeutic or biochemical effects.
Comparison with Similar Compounds
Compared to other pyrrolidine-naphthalene derivatives, 1-[(3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride stands out due to the presence of the ethoxy group, which can influence its solubility and binding properties.
List of Similar Compounds
1-[(3S,4R)-3-(Aminomethyl)-4-methoxypyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride
1-[(3R,4S)-3-(Aminomethyl)-4-propoxy-pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride
1-[(3R,4S)-3-(Aminomethyl)-4-butoxypyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride
Each of these compounds shares a similar core structure but varies in the substituent groups attached to the pyrrolidine ring, affecting their chemical and biological properties.
There you have it—a comprehensive dive into the world of this compound. Fascinating stuff, no?
Properties
IUPAC Name |
1-[(3R,4S)-3-(aminomethyl)-4-ethoxypyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-2-23-18-13-21(12-16(18)11-20)19(22)10-15-8-5-7-14-6-3-4-9-17(14)15;/h3-9,16,18H,2,10-13,20H2,1H3;1H/t16-,18-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNAWJFVELVAES-PHJLCXHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1CN)C(=O)CC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CN(C[C@H]1CN)C(=O)CC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
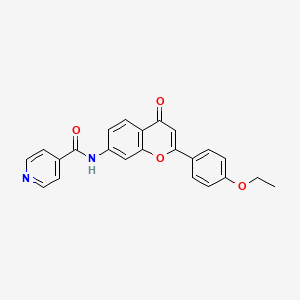
![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458170.png)
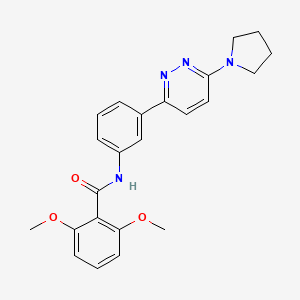
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2458172.png)
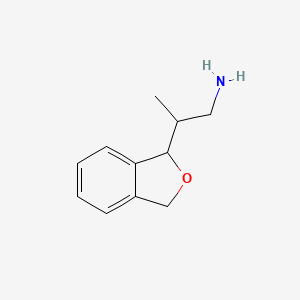
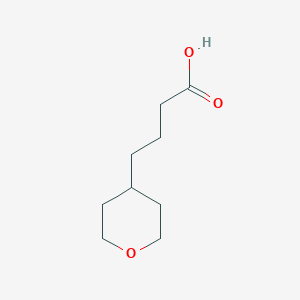
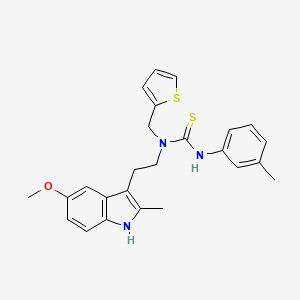
![Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]](/img/structure/B2458181.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2458182.png)
![6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2458183.png)

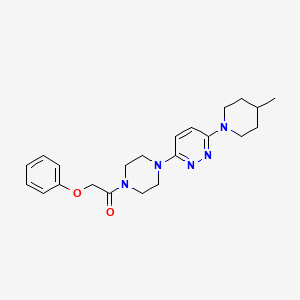
![3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2458187.png)
